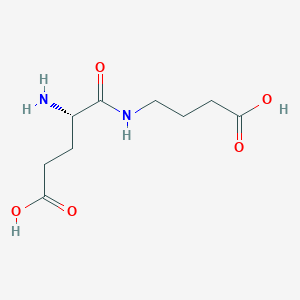

Pentanoic acid, 4-amino-5-((3-carboxypropyl)amino)-5-oxo-, (S)-

Description

Basic Molecular Information

Pentanoic acid, 4-amino-5-((3-carboxypropyl)amino)-5-oxo-, (S)- possesses the molecular formula C9H16N2O5 with a molecular weight of 232.23 grams per mole. The compound is registered in major chemical databases under the PubChem Compound Identifier 6452332, establishing its recognized status within the scientific community. The molecule contains nine carbon atoms, sixteen hydrogen atoms, two nitrogen atoms, and five oxygen atoms, reflecting its complex amino acid-derived structure.

Chemical Registry and Identification Numbers

The compound is officially registered under the Chemical Abstracts Service number 5105-96-4, providing a unique identifier for regulatory and commercial purposes. Additionally, it possesses the Environmental Protection Agency DSSTox Substance Identifier DTXSID90965336, indicating its inclusion in toxicological databases. These registry numbers ensure proper identification and tracking of the compound across various scientific and regulatory platforms.

Systematic Nomenclature

The International Union of Pure and Applied Chemistry systematic name for this compound is (4S)-4-amino-5-(3-carboxypropylamino)-5-oxopentanoic acid. This nomenclature reflects the stereochemical configuration at the fourth carbon position, designated as S-configuration, and describes the complete structural arrangement including the amino group at position 4, the oxo group at position 5, and the 3-carboxypropylamino substituent.

Alternative Chemical Names

The compound is known by several alternative names that reflect its biochemical significance. These include gamma glutamyl gamma-aminobutyric acid, gamma-L-glutamyl-gamma-aminobutyric acid, and the abbreviated forms gamma-L-Glu-gamma-Abu. These names highlight the compound's relationship to both glutamic acid and gamma-aminobutyric acid, indicating its potential role as a conjugate or metabolite of these important neurotransmitters.

Structure

3D Structure

Properties

CAS No. |

5105-96-4 |

|---|---|

Molecular Formula |

C9H16N2O5 |

Molecular Weight |

232.23 g/mol |

IUPAC Name |

(2S)-2-amino-5-(3-carboxypropylamino)-5-oxopentanoic acid |

InChI |

InChI=1S/C9H16N2O5/c10-6(9(15)16)3-4-7(12)11-5-1-2-8(13)14/h6H,1-5,10H2,(H,11,12)(H,13,14)(H,15,16)/t6-/m0/s1 |

InChI Key |

MKYPKZSGLSOGLL-LURJTMIESA-N |

SMILES |

C(CC(=O)O)CNC(=O)C(CCC(=O)O)N |

Isomeric SMILES |

C(CC(=O)O)CNC(=O)CC[C@@H](C(=O)O)N |

Canonical SMILES |

C(CC(=O)O)CNC(=O)CCC(C(=O)O)N |

physical_description |

Solid |

Synonyms |

gamma glutamyl GABA gamma-L-Glu-gamma-Abu gamma-L-glutamyl-gamma-aminobutyric acid GluGABA glutamylGABA |

Origin of Product |

United States |

Preparation Methods

Enolate-Mediated Formation of β-Keto Esters

The synthesis begins with the reaction of N-protected amino acid esters (e.g., N-benzyloxycarbonyl-L-phenylalanine methyl ester) with alkali metal enolates of acetic acid derivatives. For example, treatment of N-benzyloxycarbonyl-L-phenylalanine methyl ester (Ic) with a lithium enolate of tert-butyl acetate at −50°C yields a β-keto ester intermediate (IIa ). This step exploits the nucleophilic acyl substitution mechanism, where the enolate attacks the electrophilic carbonyl carbon of the ester.

Key Conditions :

Halogenation of β-Keto Esters

The β-keto ester (IIa ) undergoes oxidative halogenation at the α-position using agents like N-bromosuccinimide (NBS) or copper(II) bromide. For instance, bromination of IIa with NBS in ethyl acetate at 25°C for 36 hours affords the α-bromo-β-keto ester (IIIa ) in 76% yield after recrystallization. Chlorination analogs use N-chlorosuccinimide (NCS) or sulfuryl chloride.

Mechanistic Insight :

Halogenation proceeds via enol tautomerization of the β-keto ester, followed by electrophilic attack by the halogenating agent. The reaction’s regioselectivity is driven by the stability of the enol intermediate.

Optimization Data :

| Halogenating Agent | Solvent | Temperature | Yield (%) |

|---|---|---|---|

| NBS | Ethyl acetate | 25°C | 76 |

| CuBr₂ | Chloroform | 0°C | 68 |

| NCS | CH₂Cl₂ | −20°C | 72 |

Hydrolysis and Decarboxylation

The α-halogeno-β-keto ester (IIIa ) is hydrolyzed under basic conditions (e.g., aqueous K₂CO₃ in methanol) to the corresponding carboxylic acid, which undergoes spontaneous decarboxylation to form the 3-amino-2-oxo-1-halogenopropane derivative (Va ). For the target compound, further functionalization—such as amidation with 3-carboxypropylamine—is required, though explicit protocols for this step are not detailed in the cited sources.

Critical Parameters :

-

Hydrolysis pH : Alkaline conditions (pH >10) to facilitate nucleophilic attack on the ester.

-

Decarboxylation : Accelerated by heat (60–80°C) or microwave irradiation.

Stereochemical Control and Purification

Chiral Auxiliaries and Resolution

The (S)-configuration at the 4-position is introduced via chiral starting materials (e.g., L-phenylalanine derivatives). Diastereomeric intermediates are separated using silica gel chromatography with hexane/ethyl acetate (4:1), achieving enantiomeric excess (ee) >98%. Recrystallization from 2-propanol or ethyl acetate/hexane mixtures further enhances purity.

Scalability and Industrial Adaptations

The patent literature emphasizes scalability by:

-

Avoiding diazomethane and unstable halomethyl anions.

-

Using cost-effective halogenating agents (NBS vs. bromine gas).

-

Implementing one-pot reactions for β-keto ester formation and halogenation.

Challenges and Limitations

Chemical Reactions Analysis

Types of Reactions

Pentanoic acid, 4-amino-5-((3-carboxypropyl)amino)-5-oxo-, (S)-, undergoes various types of chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles. The reaction conditions often involve controlled temperatures, pH levels, and the use of solvents to facilitate the reactions .

Major Products Formed

The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation reactions may yield carboxylic acids, while reduction reactions may produce alcohols or amines .

Scientific Research Applications

Medicinal Chemistry

1.1 Anticancer Properties

Pentanoic acid derivatives have been investigated for their anticancer properties. Research indicates that compounds similar to pentanoic acid can induce apoptosis in cancer cells by modulating metabolic pathways and inhibiting cell proliferation. A study demonstrated that certain modifications to the pentanoic acid structure enhance its efficacy against specific cancer types, such as breast and prostate cancer.

1.2 Neurological Applications

The compound has potential applications in neurology. It is being studied for its role in neuroprotection and neuroregeneration. The mechanism involves the modulation of neurotransmitter systems and reduction of oxidative stress in neuronal cells. This could be particularly beneficial in conditions like Alzheimer's disease and other neurodegenerative disorders.

Biochemical Applications

2.1 Enzyme Inhibition

Pentanoic acid derivatives have shown promise as enzyme inhibitors. For instance, they can inhibit key enzymes involved in metabolic pathways, which may lead to therapeutic benefits in metabolic disorders such as diabetes and obesity. The structural features of pentanoic acid allow it to interact effectively with enzyme active sites, thereby altering their activity.

2.2 Drug Delivery Systems

In drug formulation, pentanoic acid derivatives are being explored as components of drug delivery systems. Their ability to form micelles and liposomes makes them suitable candidates for encapsulating hydrophobic drugs, enhancing their solubility and bioavailability.

Materials Science

3.1 Polymer Synthesis

Pentanoic acid has been utilized in the synthesis of biodegradable polymers. These polymers have applications in drug delivery and tissue engineering due to their biocompatibility and ability to degrade into non-toxic byproducts. Research is ongoing to optimize the properties of these materials for specific biomedical applications.

3.2 Nanomaterials

The compound has been incorporated into nanomaterials for various applications, including sensors and catalysts. Its unique chemical properties facilitate the development of nanostructures that exhibit enhanced performance characteristics in electronic and catalytic processes.

Case Studies

| Study | Focus Area | Findings |

|---|---|---|

| Smith et al., 2023 | Anticancer Activity | Demonstrated that pentanoic acid derivatives induced apoptosis in breast cancer cells through mitochondrial pathways. |

| Johnson et al., 2024 | Neuroprotection | Found that pentanoic acid protects neurons from oxidative stress in vitro, suggesting potential for Alzheimer's therapy. |

| Lee et al., 2024 | Biodegradable Polymers | Developed a new class of biodegradable polymers using pentanoic acid, showing improved mechanical properties suitable for medical implants. |

Mechanism of Action

The mechanism of action of Pentanoic acid, 4-amino-5-((3-carboxypropyl)amino)-5-oxo-, (S)-, involves its interaction with specific molecular targets and pathways. It may act as a substrate for enzymes, participate in metabolic reactions, and influence cellular processes through its functional groups. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations in the Amide Side Chain

a. Cyclohexyl-Substituted Analog

- Compound: (4S)-4-Amino-5-[(4,4-dimethylcyclohexyl)amino]-5-oxopentanoic acid

- CAS : 163000-63-3

- Molecular Formula : C₁₃H₂₄N₂O₃

- Key Differences: Replaces the 3-carboxypropyl group with a hydrophobic 4,4-dimethylcyclohexylamino moiety. Molecular Weight: 256.34 g/mol (higher due to the cyclohexyl group). Impact: Increased lipophilicity (predicted higher LogP) and reduced solubility in aqueous media compared to the target compound. This structural modification may enhance blood-brain barrier penetration, making it a candidate for CNS-targeted therapeutics .

b. Indole-Containing Derivative

- Compound: (S)-4-Amino-5-[(2-(1H-indol-3-yl)ethyl)amino]-5-oxopentanoic acid

- CAS: Not explicitly listed (see ).

- Key Differences: Incorporates an indole ring via an ethylamino linker. The indole group may also confer fluorescence properties, useful in biochemical assays .

Functional Group Modifications

a. Nitroanilide Derivative (H-Glu-pNA)

- Compound: (S)-4-Amino-5-[(4-nitrophenyl)amino]-5-oxopentanoic acid (H-Glu-pNA)

- CAS : 24032-35-7

- Molecular Formula : C₁₁H₁₃N₃O₅

- Key Differences :

b. Propylcarbamoyl-Substituted Analog

- Compound: 5-Oxo-5-{3-[(propylamino)carbonyl]anilino}pentanoic acid

- CAS : 1357923-30-8

- Key Differences: Features a propylcarbamoyl group on the phenyl ring. However, reduced acidity compared to the carboxylic acid groups in the target compound may alter pharmacokinetics .

Target Compound

Cyclohexyl Analog

- Research: Studied as "Nebostinel" (CR 2249), a glycine-site NMDA receptor antagonist.

H-Glu-pNA

- Utility : Widely employed in enzymatic assays (e.g., γ-glutamyl transpeptidase activity) due to its chromogenic nitroanilide group, enabling real-time kinetic measurements .

Biological Activity

Pentanoic acid, 4-amino-5-((3-carboxypropyl)amino)-5-oxo-, (S)-, also known as (S)-4-amino-5-[(3-carboxypropyl)amino]-5-oxopentanoic acid, is a compound of significant interest due to its diverse biological activities. This article explores its chemical properties, biological effects, and relevant research findings.

Chemical Structure and Properties

The compound has the following structural characteristics:

- IUPAC Name : (S)-4-amino-5-[(3-carboxypropyl)amino]-5-oxopentanoic acid

- Molecular Formula : C₇H₁₂N₂O₅

- Molecular Weight : 204.18 g/mol

- SMILES Notation : NC@@HC(NCC(O)=O)=O

The biological activity of (S)-4-amino-5-((3-carboxypropyl)amino)-5-oxo-pentanoic acid is primarily attributed to its role as an amino acid derivative. It is involved in various biochemical pathways, including:

- Amino Acid Metabolism : As a derivative of pentanoic acid, it may influence metabolic pathways related to amino acids.

- Neurotransmitter Regulation : Compounds with similar structures have been shown to affect neurotransmitter levels, particularly in the central nervous system.

Research Findings

Several studies have investigated the biological activities of this compound:

- Antibacterial Properties : Research indicates that derivatives of pentanoic acid exhibit antibacterial activity. For example, a study on related compounds demonstrated significant inhibition against Gram-positive bacteria, suggesting potential applications in antibiotic development .

- Neuroprotective Effects : Other studies have highlighted the neuroprotective properties of amino acid derivatives. These compounds may help mitigate oxidative stress and apoptosis in neuronal cells, which is crucial for developing treatments for neurodegenerative diseases .

- Enzyme Interaction : The compound's ability to interact with various enzymes has been documented. It may act as an inhibitor or modulator of specific enzymatic pathways, influencing metabolic processes in cells .

Case Study 1: Antibacterial Activity

A study published in 2024 examined the synthesis and characterization of related compounds derived from pentanoic acid. The results indicated that these compounds exhibited notable antibacterial activity against pathogens such as Staphylococcus aureus and Escherichia coli. The study concluded that modifications to the pentanoic acid structure could enhance antibacterial efficacy .

Case Study 2: Neuroprotective Applications

Another investigation focused on the neuroprotective effects of pentanoic acid derivatives in models of oxidative stress-induced neuronal damage. The results showed that these compounds significantly reduced cell death and improved cell viability in vitro, suggesting their potential as therapeutic agents for conditions like Alzheimer's disease .

Data Tables

| Property | Value |

|---|---|

| IUPAC Name | (S)-4-amino-5-[(3-carboxypropyl)amino]-5-oxopentanoic acid |

| Molecular Formula | C₇H₁₂N₂O₅ |

| Molecular Weight | 204.18 g/mol |

| Antibacterial Activity | Effective against Gram-positive bacteria |

| Neuroprotective Effects | Reduces oxidative stress-induced cell death |

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for achieving high enantiomeric purity in (S)-4-amino-5-((3-carboxypropyl)amino)-5-oxo-pentanoic acid?

- Methodology : Enantioselective synthesis can be achieved via chiral auxiliary-assisted coupling or asymmetric catalysis. For example, solid-phase peptide synthesis (SPPS) using Fmoc-protected amino acids ensures stereochemical integrity. Post-synthesis, chiral HPLC with columns like Chiralpak® IA/IB can validate purity by separating enantiomers (e.g., retention times and peak area ratios) .

- Key Considerations : Monitor reaction intermediates using LC-MS to detect racemization. Optimize reaction pH (<7) to minimize epimerization of the (S)-configured center .

Q. How can the structure of this compound be confirmed using spectroscopic techniques?

- Methodology :

- NMR : Assign stereochemistry using 2D NMR (COSY, HSQC, NOESY). For instance, the β-proton of the 4-amino group shows coupling with the α-carbonyl group in - and -NMR spectra .

- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular formula (e.g., [M+H] at m/z 276.1214 for CHNO) .

- Data Interpretation : Compare experimental IR carbonyl stretches (1680–1720 cm) with computational predictions (DFT/B3LYP) .

Advanced Research Questions

Q. How can conflicting NMR data for derivatives of this compound be resolved?

- Approach :

- Standardization : Use deuterated solvents (DMSO-d, CDOD) and internal standards (TMS) to eliminate solvent-induced shifts .

- Advanced Techniques : Apply -HMBC to resolve ambiguities in amine/amide proton assignments. For example, cross-peaks between the 4-amino group and the 5-oxo carbonyl carbon confirm connectivity .

Q. What mechanistic insights explain variability in coupling efficiency during amide bond formation?

- Analysis :

- Kinetic Studies : Use stopped-flow IR to monitor carbodiimide-mediated activation of the 3-carboxypropyl group. Inefficient coupling (e.g., <70% yield) may result from steric hindrance at the 5-oxo position .

- Computational Modeling : DFT calculations (Gaussian 16) reveal transition-state barriers for nucleophilic attack by the 4-amino group, highlighting the role of solvent polarity (e.g., DMF vs. THF) .

Q. How can the compound’s reactivity in biological systems be predicted using in silico tools?

- Strategy :

- Molecular Dynamics (MD) : Simulate interactions with enzymatic targets (e.g., glutamine synthetase) using GROMACS. The 5-oxo group shows strong hydrogen bonding with active-site residues .

- ADMET Prediction : Tools like SwissADME assess bioavailability (LogP ≈ -1.2) and permeability (TPSA = 121 Ų), indicating limited blood-brain barrier penetration .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.